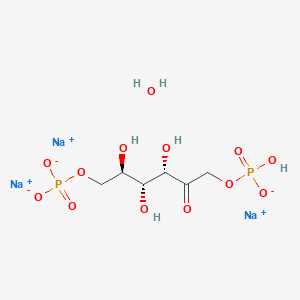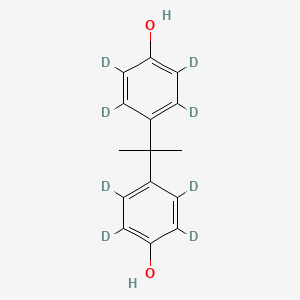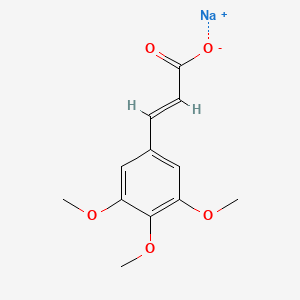
D-果糖-1,6-二磷酸钠盐水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and phosphate moieties, making it a versatile agent in biochemical and industrial processes.
科学研究应用
Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as an additive in food and cosmetics.
作用机制
Target of Action
D-Fructose 1,6-bisphosphate sodium salt hydrate, also known as D-Fructose-1,6-diphosphate trisodium salt hydrate, primarily targets enzymes involved in carbohydrate metabolism . These include phosphofructokinase and fructose-1,6-bisphosphatase-1 . These enzymes play crucial roles in the glycolysis and gluconeogenesis pathways, respectively .
Mode of Action
This compound acts as an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis . During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase . The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis .
Biochemical Pathways
D-Fructose 1,6-bisphosphate sodium salt hydrate is involved in the glycolysis and gluconeogenesis pathways . In glycolysis, it is produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase . In gluconeogenesis, the reverse reaction occurs, mediated by fructose-1,6-bisphosphatase-1 .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, which is approximately 10 mg/ml in PBS at pH 7.2 .
Result of Action
The action of D-Fructose 1,6-bisphosphate sodium salt hydrate results in the modulation of the activity of phosphofructokinase-1 (PFK-1), the rate-limiting step in glycolysis . This modulation can influence the rate of glycolysis and gluconeogenesis, thereby affecting energy production and glucose homeostasis in the body .
Action Environment
The action of D-Fructose 1,6-bisphosphate sodium salt hydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other metabolites and enzymes can influence its role in metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructose 1,6-bisphosphate sodium salt hydrate typically involves multi-step organic reactions. The process begins with the preparation of the hexyl backbone, followed by the introduction of hydroxyl groups through controlled oxidation reactions. Phosphorylation is then achieved using phosphorylating agents under specific conditions to ensure the correct placement of phosphate groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving continuous flow reactors and advanced purification methods such as crystallization and chromatography. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial to achieve high efficiency in production.
化学反应分析
Types of Reactions
Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to alter the oxidation state of the phosphate groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
相似化合物的比较
Similar Compounds
Disodium phosphate: A simpler phosphate compound with fewer hydroxyl groups.
Trisodium citrate: Another trisodium compound with different functional groups and applications.
Sodium hexametaphosphate: A polymeric phosphate with distinct properties and uses.
Uniqueness
Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological molecules. This versatility makes it valuable in a wide range of applications, from research to industrial processes.
属性
IUPAC Name |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLNIFDAODOXHN-GNWSQLALSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Na3O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea](/img/structure/B1147631.png)
![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)
![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)
![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)
![4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol](/img/structure/B1147642.png)

![(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1147648.png)
